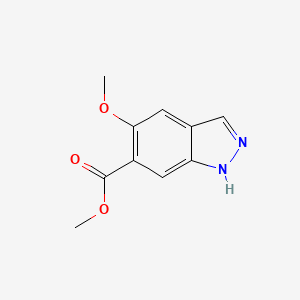![molecular formula C7H5FN2O B11759252 6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one](/img/structure/B11759252.png)
6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of the desired compound . Another method involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This could include the use of solid alumina and room temperature conditions for the initial steps, followed by cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated derivatives .
Applications De Recherche Scientifique
6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to bind with high specificity and selectivity to neurofibrillary tangles (NFTs) made up of aggregated tau protein, which are associated with neurodegenerative diseases like Alzheimer’s . This binding is facilitated by the compound’s suitable physicochemical properties and in vivo pharmacokinetics .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one: This compound is structurally similar but contains a chlorine atom instead of a fluorine atom.
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridine-2-one: This compound lacks the fluorine substitution and has different biological activities.
Uniqueness
6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one is unique due to its fluorine substitution, which can significantly alter its biological activity and pharmacokinetic properties. The presence of fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets .
Propriétés
Formule moléculaire |
C7H5FN2O |
|---|---|
Poids moléculaire |
152.13 g/mol |
Nom IUPAC |
6-fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C7H5FN2O/c8-6-2-5-4(3-9-6)1-7(11)10-5/h2-3H,1H2,(H,10,11) |
Clé InChI |
QSZQIRZFEKMKSW-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN=C(C=C2NC1=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B11759175.png)
![7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole](/img/structure/B11759187.png)
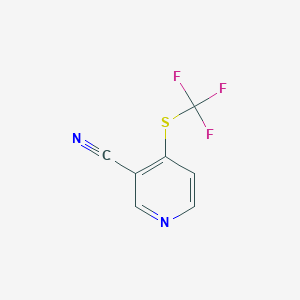

![2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde](/img/structure/B11759200.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759215.png)
![(3S)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11759219.png)
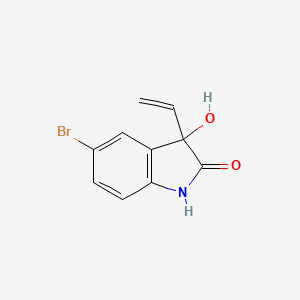
![(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid](/img/structure/B11759223.png)
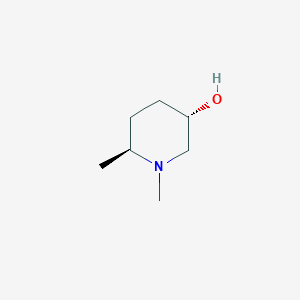
![1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B11759225.png)
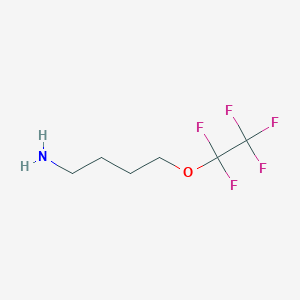
![1-Methyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759242.png)
